2-Ethyl-5-iodo-1,3,4-thiadiazole
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Overview
Description
2-Ethyl-5-iodo-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-iodo-1,3,4-thiadiazole typically involves the reaction of ethyl hydrazinecarbodithioate with iodine in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-iodo-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, halides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium or copper
Major Products Formed
The major products formed from these reactions include substituted thiadiazoles, sulfoxides, sulfones, thiols, and fused heterocyclic compounds .
Scientific Research Applications
2-Ethyl-5-iodo-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-5-iodo-1,3,4-thiadiazole varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition of their activity. For example, it may inhibit microbial growth by targeting essential enzymes involved in cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5-iodo-1,3,4-thiadiazole include other thiadiazole derivatives such as:
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- 2-Methyl-5-iodo-1,3,4-thiadiazole
- 2-Phenyl-5-iodo-1,3,4-thiadiazole .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and iodine atom allows for unique reactivity and interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H5IN2S |
---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
2-ethyl-5-iodo-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H5IN2S/c1-2-3-6-7-4(5)8-3/h2H2,1H3 |
InChI Key |
VQTJRZZHQZNLKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)I |
Origin of Product |
United States |
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